![molecular formula C7H13N3O B3053800 1,3,8-三氮杂螺[4.5]癸-4-酮 CAS No. 56186-25-5](/img/structure/B3053800.png)

1,3,8-三氮杂螺[4.5]癸-4-酮

描述

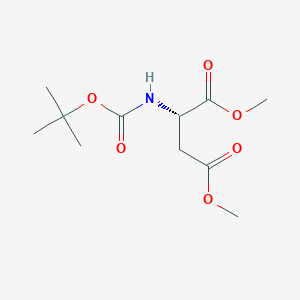

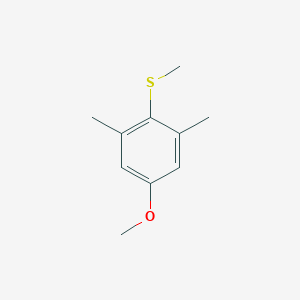

“1,3,8-Triazaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C7H13N3O . It is also known as a metabolite of long-acting neuroleptic agent Fluspirilene .

Synthesis Analysis

The synthesis of some novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives was constructed under ultrasound-assisted synthesis method by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates . Another synthesis method involved the Strecker reaction with aniline and trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of “1,3,8-Triazaspiro[4.5]decan-4-one” can be represented by the IUPAC Standard InChI: InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) .

Physical and Chemical Properties Analysis

The molecular weight of “1,3,8-Triazaspiro[4.5]decan-4-one” is 155.20 g/mol . Other physical and chemical properties are not well-documented in the literature.

科学研究应用

超声波辅助合成

研究人员利用超声波辅助合成方法构建了新型的 1,3,8-三氮杂螺[4.5]癸-4-酮脲衍生物。这种方法在环境友好、节能、反应时间短和环境条件下选择性更强 (Velupula 等人,2021)。

高亲和力配体合成

化合物 8-(5,8-二氯-1,2,3,4-四氢萘-2-基)-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮等被确认为人 ORL1(孤儿素 FQ/诺西肽)受体的高亲和力配体,从而合成了一系列优化的配体 (Röver 等人,2000)。

抗白血病活性

1-苯基-8-[[4-(吡咯并[1,2-a]喹喔啉-4-基)苯基]甲基]-1,3,8-三氮杂螺[4.5]癸-4-酮对几种人白血病细胞系表现出有趣的细胞毒性潜力,证明了其抗白血病活性 (Guillon 等人,2020)。

优化衍生物合成

据报道,使用并行组合方法,在固体载体上从特定的起始材料合成 1,4,8-三氮杂螺[4.5]癸-2-酮衍生物。这包括优化在 SynPhase™ Lanterns 上的合成 (Bedos 等人,2003)。

安全和危害

作用机制

Target of Action

The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .

Mode of Action

1,3,8-Triazaspiro[4.5]decan-4-one inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .

Biochemical Pathways

The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by 1,3,8-Triazaspiro[4.5]decan-4-one can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .

Result of Action

The molecular and cellular effects of 1,3,8-Triazaspiro[4.5]decan-4-one’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .

生化分析

Biochemical Properties

It has been synthesized as a potential ligand, indicating that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPNHLSQGAUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621630 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56186-25-5 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)